3-Methylpentanenitrile

描述

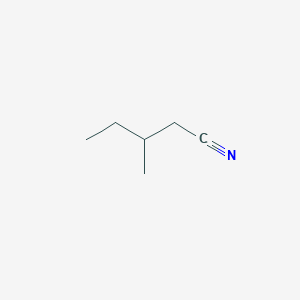

Structure

3D Structure

属性

IUPAC Name |

3-methylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-3-6(2)4-5-7/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRQLDRBAXLMRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473950 | |

| Record name | 3-METHYLVALERONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21101-88-2 | |

| Record name | 3-METHYLVALERONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies and Methodological Innovations for 3 Methylpentanenitrile and Its Chiral Analogues

Stereoselective and Enantioselective Pathways to Chiral 3-Methylpentanenitrile Derivatives

The creation of single-enantiomer chiral molecules is crucial in the pharmaceutical industry, as the biological activity of a compound often depends on its absolute configuration. Catalytic asymmetric synthesis provides the most efficient means to access these enantiopure compounds.

Asymmetric Reduction Techniques for Nitrile Precursors

One of the foremost strategies for installing a chiral center is the asymmetric reduction of a prochiral precursor. For the synthesis of chiral this compound, a hypothetical precursor such as 3-methyl-2-pentenenitrile could be subjected to asymmetric hydrogenation. This process typically employs a transition metal catalyst, such as rhodium or ruthenium, coordinated to a chiral ligand. The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the carbon-carbon double bond, thereby producing one enantiomer in excess.

Another approach involves the asymmetric reduction of a ketone precursor. For instance, the reduction of a γ-ketonitrile could be achieved using trichlorosilane in the presence of a chiral Lewis base organocatalyst, a method that has proven highly enantioselective for other types of carbonyl compounds rsc.org.

Catalytic Approaches for Enantiomeric Control

Transition-metal-catalyzed asymmetric hydrocyanation of an alkene offers a direct and atom-economical route to chiral nitriles rsc.org. In the context of this compound, this would involve the enantioselective addition of a cyanide source across the double bond of a prochiral alkene like 3-methyl-1-pentene. Nickel complexes featuring chiral phosphine or phosphite (B83602) ligands are commonly employed for this transformation. The choice of ligand is critical for inducing high enantioselectivity.

The development of such catalytic systems is a major area of research, with a focus on creating catalysts that provide high yields and excellent enantiomeric excess (e.e.) under mild conditions researchgate.netnih.gov. While specific applications to 3-methyl-1-pentene are not widely documented, the principles established for the asymmetric hydrocyanation of other prochiral alkenes, such as vinylarenes, serve as a blueprint for this approach rsc.org.

| Ligand Class | Example Ligand | Common Metal Center | Typical Application |

|---|---|---|---|

| Chiral Phosphines | BINAP | Ruthenium (Ru), Rhodium (Rh) | Asymmetric Hydrogenation |

| Chiral Phosphites | (R,S)-BINAPHOS | Nickel (Ni), Palladium (Pd) | Asymmetric Hydrocyanation |

| Chiral Bisoxazolines | BOX | Copper (Cu), Zinc (Zn) | Asymmetric Cyclopropanation, Aldol Reactions |

| Chiral Diamines | DAIPEN | Ruthenium (Ru) | Asymmetric Ketone Reduction |

Biocatalytic Synthesis utilizing Enzymatic Systems

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical synthesis for producing enantiopure compounds journals.co.za. Enzymes operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity journals.co.za. For the synthesis of chiral this compound, two primary biocatalytic strategies can be envisioned:

Kinetic Resolution of Racemic this compound : A racemic mixture of the nitrile can be treated with an enantioselective enzyme that acts on only one of the enantiomers. Nitrile-hydrolyzing enzymes, such as nitrilases or nitrile hydratases/amidases, are well-suited for this purpose tandfonline.comresearchgate.net. For example, a nitrilase could selectively hydrolyze (R)-3-methylpentanenitrile to the corresponding (R)-3-methylpentanoic acid, leaving the unreacted (S)-3-methylpentanenitrile in high enantiomeric excess researchgate.net.

Asymmetric Synthesis from a Prochiral Precursor : An enzyme could catalyze the conversion of a prochiral substrate directly into a single enantiomer of the target nitrile. For instance, halohydrin dehalogenases have been engineered to catalyze the enantioselective cyanation of epoxides to yield chiral β-hydroxy nitriles acs.org. Similarly, researchers have discovered that enzymes like galactose oxidase can be used for the direct transformation of alcohols into nitriles, a process that could potentially be rendered asymmetric with an appropriately selected or engineered enzyme uva.nl.

| Enzyme Class | Reaction Type | Application in Chiral Nitrile Synthesis |

|---|---|---|

| Nitrilase | Hydrolysis | Kinetic resolution of racemic nitriles to a chiral acid and a chiral nitrile. researchgate.net |

| Nitrile Hydratase / Amidase | Hydrolysis | Kinetic resolution via selective conversion of one nitrile enantiomer to the corresponding amide. tandfonline.com |

| Halohydrin Dehalogenase | Cyanation | Enantioselective ring-opening of epoxides with cyanide to form chiral β-hydroxy nitriles. acs.org |

| Oxynitrilase | Cyanohydrin formation | Asymmetric addition of cyanide to aldehydes or ketones to form chiral cyanohydrins. |

Established and Emerging Chemical Synthesis Protocols

Alongside advanced stereoselective methods, several established protocols exist for the synthesis of nitriles, which typically yield racemic products unless chiral starting materials are used.

Cyanide-Mediated Alkylation and Nucleophilic Substitution Reactions

The nucleophilic substitution of an alkyl halide with a metal cyanide is a classic and widely used method for preparing nitriles, known as the Kolbe nitrile synthesis wikipedia.org. This reaction is an effective way to increase a carbon chain by one carbon libretexts.org. To synthesize this compound, a suitable substrate would be a 1-halo-3-methylpentane (e.g., 1-bromo-3-methylpentane).

The reaction is typically carried out by heating the alkyl halide under reflux with sodium or potassium cyanide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) wikipedia.orglibretexts.org. The reaction proceeds via an SN2 mechanism, where the cyanide ion acts as a nucleophile, displacing the halide leaving group docbrown.info. The use of DMSO as a solvent is advantageous as it accelerates the rate of SN2 reactions and works well even for more sterically hindered halides wikipedia.org.

| Component | Role | Example |

|---|---|---|

| Substrate | Electrophile | 1-Bromo-3-methylpentane |

| Cyanide Source | Nucleophile | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) thieme-connect.de |

| Solvent | Reaction Medium | Dimethyl Sulfoxide (DMSO) or ethanolic solution wikipedia.orglibretexts.org |

| Conditions | - | Heating under reflux libretexts.org |

Hydrocyanation Reactions for Nitrile Formation

The transition-metal-catalyzed addition of hydrogen cyanide (HCN) to unsaturated carbon-carbon bonds is a powerful, atom-economical method for nitrile synthesis beilstein-journals.org. While the direct hydrocyanation of an alkene to form this compound is feasible, the most prominent industrial application of this reaction is the nickel-catalyzed hydrocyanation of 1,3-butadiene to produce adiponitrile, a precursor to Nylon 6,6 nih.gov. This process, however, generates linear pentenenitrile isomers rather than branched structures like this compound.

Modern advancements in hydrocyanation focus on improving catalyst performance and utilizing safer, easier-to-handle cyanide sources as alternatives to the highly toxic HCN gas rsc.org. Acetone (B3395972) cyanohydrin and isobutyl cyanide have been successfully employed as HCN surrogates in nickel-catalyzed hydrocyanation reactions of various alkenes rsc.org. Furthermore, copper-catalyzed protocols have been developed for the formal hydrocyanation of allenes, expanding the scope of substrates and providing access to β,γ-unsaturated nitriles beilstein-journals.orgnih.gov. These emerging methods demonstrate the ongoing innovation in the field of nitrile synthesis.

Table of Compounds

| Compound Name | Role in Article |

|---|---|

| This compound | Target compound |

| Adiponitrile | Product of industrial hydrocyanation |

| 1,3-Butadiene | Starting material for industrial hydrocyanation |

| Hydrogen Cyanide (HCN) | Cyanide source |

| Acetone Cyanohydrin | Safer cyanide surrogate |

| Isobutyl Cyanide | Safer cyanide surrogate |

| 1-Bromo-3-methylpentane | Substrate for nucleophilic substitution |

| Sodium Cyanide (NaCN) | Nucleophile |

| Potassium Cyanide (KCN) | Nucleophile |

| 3-Methyl-1-pentene | Hypothetical substrate for asymmetric hydrocyanation |

| 3-Methyl-2-pentenenitrile | Hypothetical substrate for asymmetric reduction |

| (R)-3-Methylpentanoic acid | Product of enzymatic resolution |

| Dimethyl Sulfoxide (DMSO) | Solvent |

| Trichlorosilane | Reducing agent |

Dehydration of Amide Precursors

The dehydration of primary amides is a direct and efficient method for the synthesis of nitriles, including this compound from its corresponding precursor, 3-methylpentanamide. This transformation involves the elimination of a water molecule from the primary amide functional group. A variety of reagents and catalytic systems have been developed to facilitate this process under mild conditions, offering broad substrate scope and functional group tolerance.

One highly expedient protocol involves a catalytic Appel-type dehydration. acs.org This method utilizes a phosphine oxide catalyst, such as triphenylphosphine oxide (Ph₃PO), in combination with an activating agent like oxalyl chloride and a base, typically triethylamine. acs.org The reaction is notable for its speed, often reaching completion in under 10 minutes at room temperature with very low catalyst loading (e.g., 1 mol %). acs.org This approach is applicable to a wide range of aliphatic, aromatic, and heteroaromatic amides. acs.org

Other effective, albeit stoichiometric, methods employ phosphorus-based reagents. For instance, tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), or triphenyl phosphite (P(OPh)₃) can mediate the conversion of primary amides to nitriles. nih.gov These reactions proceed through the activation of the amide by the electrophilic phosphorus(III) reagent, followed by elimination facilitated by a base such as diethylamine or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov

The choice of dehydrating system can be tailored based on the specific requirements of the synthesis, such as functional group compatibility, desired reaction time, and scalability.

Table 1: Comparison of Selected Reagents for Amide Dehydration This table presents data for the dehydration of various primary amides as representative examples of the synthesis of nitriles.

| Dehydrating System | Base | Solvent | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| Ph₃PO (1 mol%), (COCl)₂ | Et₃N | MeCN | Room Temperature | < 10 min | acs.org |

| P(NMe₂)₃ | Diethylamine | CHCl₃ | Reflux | 6-12 h | nih.gov |

| PCl₃ | Diethylamine | CHCl₃ | Reflux | 0.5-5 h | nih.gov |

| SO₃·Et₃N | Triethylamine | Triethylamine | 50-100°C | Not Specified | google.com |

Optimization of Reaction Parameters and Process Efficiency

Achieving high yields and purity in the synthesis of this compound requires careful optimization of various reaction parameters. The interplay between temperature, pH (as influenced by acidic or basic additives), and the solvent system is critical to the reaction's success.

Temperature: The reaction temperature significantly impacts the rate of dehydration. While some modern catalytic systems operate efficiently at room temperature, many traditional methods require elevated temperatures, often at the reflux point of the solvent, to drive the reaction to completion. acs.orgnih.gov For example, dehydration mediated by PCl₃ in chloroform is conducted under reflux, with reaction times varying from 30 minutes to 5 hours depending on the substrate. nih.gov Conversely, the catalytic Appel-type reaction is highly efficient at ambient temperature. acs.org

pH and Basic Medium: The pH of the reaction medium, particularly the presence and strength of a base, is crucial. In many protocols, a base like triethylamine or diethylamine is essential. It serves to neutralize acidic byproducts generated during the reaction and can facilitate the final elimination step to form the nitrile. acs.orgnih.gov Dehydration using a sulfur trioxide-triethylamine adduct is explicitly carried out in a basic reaction medium, which can be the amine itself, to achieve high yields under mild conditions. google.com

Solvent Systems: The choice of solvent can influence reactant solubility, reaction rate, and workup procedures. Common solvents for amide dehydration include chlorinated hydrocarbons like chloroform (CHCl₃) and polar aprotic solvents such as acetonitrile (MeCN). acs.orgnih.gov Acetonitrile is often favored in catalytic systems due to its ability to dissolve a wide range of substrates and reagents. acs.org In some cases, the base itself, such as triethylamine, can be used as the reaction medium, eliminating the need for an additional organic solvent. google.com The selection of an appropriate solvent is key to ensuring a homogeneous reaction mixture and facilitating an efficient conversion.

Catalytic methods for nitrile synthesis are highly desirable as they reduce waste and improve atom economy. The design of the catalyst is paramount to its performance, influencing activity, selectivity, and stability.

A prime example of innovative catalyst design is the use of triphenylphosphine oxide (Ph₃PO) in a catalytic Appel-type reaction for amide dehydration. acs.org This system demonstrates exceptional performance with key features:

Low Catalyst Loading: The reaction proceeds efficiently with as little as 1 mol % of the Ph₃PO catalyst. acs.org

Mild Conditions: The transformation occurs rapidly at room temperature, avoiding the need for harsh heating. acs.org

High Efficiency: Reactions are typically complete in less than ten minutes, leading to high throughput. acs.org

Broad Scope: The catalyst is effective for a wide variety of primary amides, including aliphatic ones like the precursor to this compound. acs.org

The catalytic cycle is believed to involve the in-situ generation of a highly reactive phosphonium species from the reaction of Ph₃PO with oxalyl chloride. This species then activates the amide, facilitating the elimination of water and regenerating the Ph₃PO catalyst. acs.org

Another area of catalyst development involves heterogeneous catalysts, such as copper fluorapatite (CuFAP), which can be easily separated from the reaction mixture and reused. scirp.org While often used for nitrile synthesis from aldehydes, the principles of designing robust, recyclable catalysts are broadly applicable and represent a key direction in sustainable chemical synthesis. scirp.orgscirp.org

Table 2: Performance of Catalytic Dehydration of Benzamide Benzamide is used as a model substrate to illustrate catalyst performance in converting amides to nitriles.

| Catalyst System | Catalyst Loading | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Ph₃PO / (COCl)₂ / Et₃N | 1 mol % | Room Temperature | 10 min | 98% | acs.org |

Chemical Reactivity and Mechanistic Investigations of 3 Methylpentanenitrile

Functional Group Transformations of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group in 3-methylpentanenitrile is the principal site of reactivity, allowing for a variety of transformations into other important functional groups such as amines, amides, and carboxylic acids.

Reductive Conversions to Amine Derivatives

The nitrile group can be readily reduced to a primary amine, converting this compound into 3-methylpentan-1-amine. This transformation is a cornerstone of synthetic organic chemistry for producing primary amines. Common and effective methods for this reduction include the use of strong hydride reagents or catalytic hydrogenation.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this purpose. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon of the nitrile. This initial addition is followed by a second hydride addition, ultimately leading to a dianionic intermediate that, upon aqueous workup, is protonated to yield the primary amine, 3-methylpentan-1-amine. libretexts.orgchemistrysteps.com

Catalytic hydrogenation is another widely employed industrial method. bme.hu This process typically involves reacting this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. bme.hugoogle.com The reaction proceeds through the formation of an intermediate imine, which is further reduced to the final primary amine. The use of basic additives can help improve the selectivity for the primary amine by preventing the formation of secondary and tertiary amine byproducts. bme.hu

| Substrate | Reagent(s) | Conditions | Product |

|---|---|---|---|

| This compound | 1. LiAlH₄ (Lithium aluminum hydride) 2. H₂O (Water) | Typically in an ether solvent (e.g., THF, Et₂O), followed by aqueous workup. | 3-Methylpentan-1-amine |

| This compound | H₂ (Hydrogen gas), Raney Nickel | Elevated pressure and temperature. | 3-Methylpentan-1-amine |

Hydrolysis Pathways to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental reaction that proceeds in two main stages: the initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com The final product obtained from this compound depends significantly on the reaction conditions, particularly the pH and temperature. academyart.edu

Under acidic conditions, typically by heating with an aqueous solution of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), this compound is fully hydrolyzed to 3-methylpentanoic acid and an ammonium (B1175870) salt. academyart.edujove.com The mechanism begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.com A water molecule then acts as a nucleophile, attacking this carbon. libretexts.org A series of proton transfers leads to the formation of the intermediate, 3-methylpentanamide, which is then subsequently hydrolyzed under the acidic conditions to the final carboxylic acid. chemistrysteps.comjove.com

In basic hydrolysis, the nitrile is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The mechanism involves the direct nucleophilic attack of the hydroxide ion on the nitrile carbon. chemistrysteps.comacademyart.edu This forms an intermediate that, after protonation by water, tautomerizes to the 3-methylpentanamide. Under harsh basic conditions (e.g., prolonged heating), this amide is further hydrolyzed to a carboxylate salt (sodium 3-methylpentanoate). academyart.edu Subsequent acidification of the reaction mixture is required to obtain the free 3-methylpentanoic acid. It is sometimes possible to isolate the amide intermediate by using milder basic conditions.

| Substrate | Reagent(s) | Conditions | Primary Product |

|---|---|---|---|

| This compound | H₂SO₄ (aq) or HCl (aq) | Heat | 3-Methylpentanoic acid |

| This compound | 1. NaOH (aq) 2. H₃O⁺ | 1. Heat 2. Acidification | 3-Methylpentanoic acid |

| This compound | NaOH (aq) | Milder conditions (e.g., lower temperature) | 3-Methylpentanamide |

Cycloaddition Reactions (e.g., Tetrazole Formation)

Nitriles can participate in cycloaddition reactions, most notably the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) with azides to form tetrazoles. researchgate.netuchicago.edunih.gov Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. chalcogen.ro

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), leads to the formation of 5-(1-methylbutyl)-1H-tetrazole. This reaction often requires a catalyst to proceed at a reasonable rate. Lewis acids, such as zinc salts (e.g., ZnBr₂), have been shown to be effective catalysts, particularly in aqueous media. chempedia.inforesearchgate.net The catalyst coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide ion. chempedia.info The reaction can also be promoted by Brønsted acids. youtube.com The resulting adduct then undergoes cyclization to form the stable, aromatic tetrazole ring.

| Substrate | Reagent(s) | Conditions | Product |

|---|---|---|---|

| This compound | NaN₃ (Sodium azide), ZnBr₂ (Zinc bromide) | Heat in water or DMF | 5-(1-Methylbutyl)-1H-tetrazole |

Transformations Involving the Alkyl Chain and Stereocenters

While the nitrile group is the most reactive site, the alkyl chain of this compound also possesses points of potential reactivity, particularly at the tertiary carbon stereocenter.

Oxidation Reactions of Peripheral Groups

The alkyl chain of this compound is generally resistant to oxidation under mild conditions. Strong oxidizing agents would likely react with the nitrile group itself or lead to nonspecific cleavage of the carbon chain. However, targeted oxidation can be envisioned through radical-initiated pathways. acs.org For instance, the tertiary C-H bond at the C3 position is the most likely site for radical abstraction due to the relative stability of the resulting tertiary radical. wikipedia.orgmasterorganicchemistry.com A reaction such as free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator could potentially introduce a bromine atom at the C3 position, creating 3-bromo-3-methylpentanenitrile. This halogenated intermediate could then undergo further reactions, such as elimination or substitution, to introduce other functional groups.

Substitution Reactions at Carbon-Bearing Stereocenters

This compound possesses a stereocenter at the C3 carbon. Direct nucleophilic substitution (Sₙ1 or Sₙ2) at this carbon is not feasible as there is no leaving group attached to it. Substitution reactions must therefore proceed through intermediates that activate this position.

As mentioned, free-radical halogenation can introduce a leaving group at the stereocenter. wikipedia.orgmasterorganicchemistry.com If a reaction proceeds via a free-radical mechanism at the chiral C3 center, the abstraction of the hydrogen atom would generate a planar (or rapidly inverting) tertiary radical intermediate. The subsequent attack by a halogen radical can occur from either face with nearly equal probability. Therefore, if the starting this compound were enantiomerically pure, this type of substitution would lead to a racemic or near-racemic mixture of the halogenated product, resulting in a loss of stereochemical information. The relative reactivity for radical chlorination at tertiary C-H bonds is significantly higher than at secondary or primary positions, making the stereocenter the most probable site of such a reaction. wikipedia.orgyoutube.com

Another potential, though less common, pathway for substitution involves the generation of a carbanion alpha to the nitrile group (at the C2 or C4 position), which could then act as a nucleophile. researchgate.net However, this does not directly involve substitution at the stereocenter itself.

Elucidation of Reaction Mechanisms and Kinetics

Nucleophilic addition to the nitrile group is a fundamental reaction pathway for this compound. The triple bond between the carbon and nitrogen atoms is highly polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic center for nucleophilic attack.

One of the most well-studied nucleophilic addition reactions for nitriles is their reduction using complex metal hydrides, such as lithium aluminum hydride (LiAlH4). The reaction proceeds via the nucleophilic addition of a hydride ion (H-) to the electrophilic carbon of the nitrile. This initial attack results in the formation of an intermediate imine anion. The imine anion can then undergo a second hydride addition, leading to a dianion intermediate. Subsequent workup with a protic solvent, such as water, neutralizes the dianion to yield the corresponding primary amine, 3-methylpentan-1-amine. chemistrysteps.comucalgary.calibretexts.org

The general mechanism for the reduction of an alkyl nitrile, such as this compound, with LiAlH4 is outlined below:

First Hydride Addition: A hydride ion from LiAlH4 attacks the nitrile carbon, breaking one of the π-bonds and forming an imine anion.

Second Hydride Addition: A second hydride ion adds to the imine carbon, resulting in a dianion.

Protonation: Aqueous workup protonates the nitrogen atom twice to yield the primary amine.

Another important nucleophilic addition reaction is the hydrolysis of the nitrile to a carboxylic acid or an amide. This transformation can be catalyzed by either acid or base. In acidic hydrolysis, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers and tautomerization steps lead to the formation of an amide intermediate, which can be further hydrolyzed to a carboxylic acid and an ammonium ion. In basic hydrolysis, a hydroxide ion directly attacks the nitrile carbon, and subsequent protonation and tautomerization steps yield the amide, which is then hydrolyzed to a carboxylate salt and ammonia (B1221849).

| Reaction | Nucleophile | Intermediate(s) | Final Product |

| Reduction | Hydride ion (from LiAlH4) | Imine anion, Dianion | 3-Methylpentan-1-amine |

| Acid-Catalyzed Hydrolysis | Water | Protonated nitrile, Amide | 3-Methylpentanoic acid |

| Base-Catalyzed Hydrolysis | Hydroxide ion | Imine anion, Amide | 3-Methylpentanoate |

The investigation of radical pathways involving this compound is less common than nucleophilic additions. However, like other saturated aliphatic compounds, it can undergo degradation through radical mechanisms, particularly in atmospheric or microbial contexts.

In the atmosphere, volatile organic compounds (VOCs) like this compound can be degraded by reacting with photochemically generated radicals, most notably the hydroxyl radical (•OH). harvard.edumdpi.com The reaction is typically initiated by the abstraction of a hydrogen atom from a C-H bond by the hydroxyl radical, forming an alkyl radical and a water molecule. The position of hydrogen abstraction will depend on the bond dissociation energies of the various C-H bonds in the molecule. The resulting alkyl radical can then react with molecular oxygen to form a peroxy radical. This peroxy radical can undergo further reactions, leading to the formation of various degradation products, including aldehydes, ketones, and smaller organic fragments. The specific products formed from the atmospheric degradation of this compound have not been detailed in the literature, but a generalized pathway can be proposed.

Microbial degradation of aliphatic nitriles has also been observed. nih.govresearchgate.net Certain microorganisms possess enzymes, such as nitrilases and nitrile hydratases, that can metabolize nitriles. The degradation pathways often involve the enzymatic hydrolysis of the nitrile to the corresponding carboxylic acid and ammonia, or to an amide which is subsequently hydrolyzed. While this is an enzymatic process, it highlights a potential environmental degradation pathway for this compound.

| Pathway | Initiating Species | Key Intermediates | Potential Products |

| Atmospheric Degradation | Hydroxyl radical (•OH) | Alkyl radical, Peroxy radical | Aldehydes, Ketones, Carboxylic acids, CO2, H2O |

| Microbial Degradation | Nitrilase/Nitrile hydratase | Enzyme-substrate complex | 3-Methylpentanoic acid, Ammonia |

Applications of 3 Methylpentanenitrile and Its Derivatives in Organic Synthesis and Beyond

Role as a Key Intermediate and Chiral Building Block

3-Methylpentanenitrile, a nitrile featuring a branched pentane (B18724) backbone, serves as a valuable precursor and building block in the synthesis of more complex molecules. vulcanchem.comnih.gov Its utility is further enhanced when used in its chiral form, (R)-3-methylpentanenitrile or (S)-3-methylpentanenitrile, allowing for the construction of enantiomerically pure compounds. nih.govrsc.org

Synthesis of Complex Organic Molecules

The strategic placement of the nitrile group and the methyl branch in this compound makes it a versatile starting material for creating intricate molecular architectures. Organic synthesis, the process of constructing complex organic molecules from simpler ones, often relies on such well-defined building blocks. purdue.edurroij.com The nitrile group itself is a highly useful functional group that can be readily converted into other functionalities like amines, carboxylic acids, and aldehydes, providing a gateway to a diverse range of compounds. rsc.org

For instance, the related compound, 3-benzyl-3-methylpentanenitrile, is a key intermediate in the synthesis of 3-benzyl-3-methylpentanoic acid. orgsyn.org This transformation highlights the role of the nitrile group as a precursor to a carboxylic acid moiety through hydrolysis. orgsyn.org The synthesis involves the reaction of ethyl sec-butylidenecyanoacetate with benzylmagnesium chloride, followed by hydrolysis and decarboxylation to yield the target nitrile. orgsyn.org

Precursor for Pharmaceutically Relevant Compounds

The structural motifs derived from this compound are found in various pharmaceutically active compounds. While direct applications of this compound in drug synthesis are not extensively documented, its derivatives and structurally similar compounds are of significant interest in medicinal chemistry. caltech.edu Chiral nitriles, in particular, are crucial for developing enantiomerically pure drugs, where a specific stereoisomer exhibits the desired therapeutic effect. rsc.org

For example, the core structure of this compound can be envisioned as a component of larger molecules with potential biological activity. The development of new pharmaceuticals often involves the synthesis and screening of numerous derivatives of a lead compound, and versatile building blocks like this compound and its analogs can facilitate this process.

Synthesis of Agrochemicals

Similar to its role in pharmaceuticals, derivatives of this compound are also valuable in the agrochemical industry. molbase.com The synthesis of novel pesticides and herbicides often requires the construction of complex organic molecules with specific functionalities to target pests or weeds effectively. The chemical reactivity of the nitrile group allows for its incorporation into a variety of molecular scaffolds relevant to agrochemical development. For instance, compounds like 4-methyl-3-oxopentanenitrile (B1278294) are recognized as important intermediates in the synthesis of agrochemicals. cymitquimica.com

Derivatization to Advanced Functional Molecules

The nitrile functionality of this compound is a key handle for its conversion into other valuable chemical entities. This process of derivatization allows for the creation of advanced functional molecules with diverse applications.

Preparation of β-Amino Nitriles and β-Amino Acids

The synthesis of β-amino nitriles and their subsequent conversion to β-amino acids are significant transformations in organic chemistry, as these products are important building blocks for peptides and other biologically active molecules. organic-chemistry.orghilarispublisher.com The addition of amines to α,β-unsaturated nitriles is a common method for preparing β-amino nitriles. organic-chemistry.org Furthermore, the stereoselective synthesis of chiral β-amino nitriles is of particular importance. molaid.com

While direct examples using this compound are not prevalent in the provided results, the general principles of β-amino nitrile and β-amino acid synthesis are well-established. organic-chemistry.orgfarmaciajournal.com For example, the synthesis of (2S,3S)-N-Methyl-N-phenylsulfonyl-2-amino-3-methylpentanenitrile has been reported, showcasing the creation of a chiral aminonitrile. academie-sciences.fr

Synthesis of Indole-3-acetonitrile (B3204565) Derivatives

Indole-3-acetonitrile and its derivatives are an important class of compounds, with some exhibiting anti-inflammatory properties. nih.govumaryland.edu The synthesis of these molecules is a key area of research in medicinal chemistry. ontosight.aiorganic-chemistry.org One approach to synthesizing indole-3-acetonitrile derivatives involves the C3 cyanoalkylation of indoles. acs.org This can be achieved through a three-component reaction using an indole (B1671886), an aldehyde, and a cyanohydrin, catalyzed by tris(pentafluorophenyl)borane. acs.org For example, the reaction of 1H-indole with 3-methylbutanal (B7770604) and acetone (B3395972) cyanohydrin yields 2-(1H-indol-3-yl)-4-methylpentanenitrile. acs.org This reaction demonstrates how a derivative of this compound can be incorporated into an indole scaffold.

Contributions to Specialty Chemicals and Advanced Materials Development

This compound and its functionalized derivatives serve as significant precursors and intermediates in the synthesis of a variety of specialty chemicals and the development of advanced materials. The inherent reactivity of the nitrile group, combined with the structural features of the alkyl backbone, allows for its conversion into diverse molecular architectures with tailored properties.

Research has demonstrated the utility of this compound derivatives in creating high-value molecules, particularly heterocyclic compounds that are foundational to many specialty applications. One of the most notable transformations is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring. Tetrazoles are recognized for their applications in chemistry and material science. rsc.org

For instance, studies have shown that alkyl nitriles such as 4-methylpentanenitrile can react smoothly with sodium azide in the presence of a catalyst to produce the corresponding 5-substituted-1H-tetrazoles in excellent yields. rsc.orgrsc.org The reaction conditions, including the type of catalyst and reaction time, have been optimized to ensure high efficiency. Natural, heterogeneous catalysts like cuttlebone and expanded perlite (B1173460) have been successfully employed, highlighting a move towards greener synthesis protocols. rsc.orgrsc.org

The following table summarizes the findings from a study using cuttlebone as a catalyst for this transformation.

Table 1: Synthesis of 5-Substituted-1H-Tetrazoles from Various Nitriles Using a Cuttlebone Catalyst Data sourced from a study on [3+2] cycloaddition reactions. rsc.org

Entry Nitrile Substrate Time (h) Yield (%) 1 3-Methylbutanenitrile 1.5 94 2 4-Methylpentanenitrile 1.0 95 3 2-Phenylacetonitrile 1.0 96 4 Benzonitrile 0.5 98 5 4-Chlorobenzonitrile 0.5 96

Beyond heterocycles, derivatives of this compound are categorized as specialty chemicals for the fragrance industry. Compounds like 3-methyl-5-phenylpentanenitrile (B3395908) and 5-cyclohexyl-3-methylpentanenitrile are valued as fragrance agents, contributing to floral and citrus scents in various consumer products. fragranceu.com

In the realm of advanced materials, chiral versions of the compound, such as (R)-3-Methylpentanenitrile, are supplied for applications in materials science, including electronic materials and materials for contact printing and self-assembly. ambeed.comnih.gov The specific stereochemistry of these molecules is crucial for creating ordered structures at the molecular level. Furthermore, derivatives such as 4-Methyl-3-oxopentanenitrile are classified as bulk specialty chemicals, indicating their role as key building blocks in larger-scale chemical production. pharmaffiliates.com The conversion of propargyl alcohols and hydrazines can yield derivatives like 3-Hydroxy-3-methylpentanenitrile, which is a valuable synthetic intermediate. researchgate.net

The versatility of these nitriles is further highlighted by their use in nickel-catalyzed asymmetric cross-coupling reactions to form new carbon-carbon bonds, a fundamental process in constructing complex molecules for specialty applications. caltech.edu For example, 4-methylpentanenitrile has been used in reductive cross-coupling reactions with heteroaryl iodides. caltech.edu Another derivative, 3,5-dihydroxy-3-methylpentanenitrile, is noted as an intermediate in the biosynthesis of mevalonolactone, a significant specialty chemical. orgsyn.org

The following table details research findings for the synthesis of tetrazoles using a different green catalyst, expanded perlite.

Table 2: Synthesis of 5-Substituted-1H-Tetrazoles Using Expanded Perlite Catalyst Data sourced from a study on green heterogeneous catalysts. rsc.org

Entry Nitrile Substrate Time (min) Yield (%) 1 2-Phenylacetonitrile 45 95 2 3-Methylbutanenitrile 80 93 3 4-Methylpentanenitrile 60 94 4 Benzonitrile 20 98 5 4-Chlorobenzonitrile 20 95

These examples underscore the significant contribution of this compound and its derivatives to the fields of specialty chemicals and advanced materials, providing essential building blocks for fragrances, heterocyclic compounds, and materials with specific electronic and structural properties.

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Methylpentanenitrile

Spectroscopic Techniques for Structural and Stereochemical Determination

Spectroscopic methods are fundamental to confirming the molecular structure, connectivity, and three-dimensional arrangement of 3-methylpentanenitrile. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Diffraction provide complementary information for a complete molecular characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of this compound. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit six distinct signals, corresponding to the six chemically non-equivalent proton environments. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrile group, while the splitting patterns, governed by the n+1 rule, reveal the number of neighboring protons. For instance, the protons on the carbon adjacent to the nitrile group (C2) would appear as a doublet, split by the single proton on the chiral center (C3).

¹³C NMR Spectroscopy: Due to molecular asymmetry, the ¹³C NMR spectrum of this compound will display six unique signals, one for each carbon atom. The carbon of the nitrile group (C1) is characteristically found far downfield (around 120 ppm). The carbons of the aliphatic chain appear in the upfield region, with their specific chemical shifts determined by their substitution and proximity to the nitrile functionality.

Below is a table of predicted NMR data for this compound, based on established chemical shift principles.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| C1 (-C N) | - | - | ~121 |

| C2 (-C H₂-CN) | ~2.35 | Doublet (d) | ~25 |

| C3 (-C H(CH₃)-) | ~1.85 | Multiplet (m) | ~34 |

| C4 (-C H₂-CH₃) | ~1.50 | Multiplet (m) | ~29 |

| C5 (-CH₂-C H₃) | ~0.95 | Triplet (t) | ~11 |

| C3-Methyl (-CH(C H₃)-) | ~1.10 | Doublet (d) | ~19 |

High-Resolution Mass Spectrometry (HRMS-ESI) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound with high accuracy and precision. When coupled with a soft ionization technique like Electrospray Ionization (ESI), it allows for the determination of the molecule's exact mass, typically by observing the protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₆H₁₁N. HRMS can distinguish this composition from other potential formulas with the same nominal mass. The technique measures the mass-to-charge ratio (m/z) to several decimal places, providing unequivocal confirmation of the molecular formula. nih.gov This level of accuracy is essential for identifying the compound in complex mixtures or for verifying the outcome of a chemical synthesis.

| Property | Value |

| Molecular Formula | C₆H₁₁N |

| Monoisotopic Mass (Calculated) | 97.089149 Da nih.gov |

| Expected Ion (ESI, Positive Mode) | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 98.096974 |

X-ray Diffraction for Absolute Configuration Analysis

As this compound possesses a chiral center at the C3 position, it exists as a pair of enantiomers: (R)-3-methylpentanenitrile and (S)-3-methylpentanenitrile. X-ray diffraction analysis of a single crystal is the definitive method for determining the absolute configuration of a chiral molecule.

To perform this analysis, a suitable single crystal of one of the enantiomers must be obtained. This can be challenging for a liquid compound like this compound. A common strategy involves the synthesis of a crystalline derivative by reacting the enantiomer with a chiral resolving agent of known absolute configuration. Alternatively, co-crystallization with another chiral molecule can yield a crystal suitable for analysis. The diffraction pattern of X-rays passing through the crystal allows for the construction of a three-dimensional electron density map, revealing the precise spatial arrangement of the atoms and thus establishing the absolute stereochemistry as either R or S.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the volatility of the compound and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS/FID) for Volatile Analysis

Given its volatility, Gas Chromatography (GC) is the preferred method for the analysis of this compound. The compound is separated from other volatile components as it passes through a capillary column. The retention time is a characteristic property used for identification. For nitriles, columns with a mid-polarity stationary phase are often employed to achieve good peak shape and resolution. Temperature programming, where the column temperature is gradually increased, is typically used to ensure efficient elution and separation of components with different boiling points. phenomenex.comchromatographytoday.com

Detection can be achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for positive identification. GC-MS analysis provides a mass spectrum for the eluted peak, which serves as a chemical fingerprint. The fragmentation pattern is determined by the molecule's structure. For this compound, common fragments would result from the cleavage of C-C bonds adjacent to the chiral center.

| Analytical Parameter | Description |

| Technique | Gas Chromatography (GC) |

| Typical Column | Mid-polarity fused-silica capillary (e.g., DB-5ms type) |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detector (FID) |

| Kovats Retention Index | 1241 (Standard Polar Column) nih.gov |

| Expected Mass Fragments (m/z) | 97 (Molecular Ion), 82 (Loss of -CH₃), 68 (Loss of -C₂H₅), 54, 41 |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Complex Mixtures

While GC is ideal for volatile analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful alternatives for analyzing this compound in complex, non-volatile, or thermally sensitive matrices. These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For a compound of moderate polarity like this compound, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. UPLC, which utilizes smaller stationary phase particles, offers higher resolution and faster analysis times compared to traditional HPLC. Detection is commonly performed using a UV detector (as the nitrile group has a weak chromophore) or, more powerfully, a mass spectrometer (LC-MS) for enhanced sensitivity and specificity.

Sample Preparation and Extraction Strategies in Diverse Research Matrices

The selection of an appropriate sample preparation and extraction strategy is a crucial step that significantly influences the accuracy and sensitivity of the subsequent analysis of this compound. The choice of method depends on the matrix in which the compound is present and the specific analytical objectives.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Profiling

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile compounds from various matrices. This method relies on the partitioning of analytes between the sample matrix, the headspace (the gas phase above the sample), and a coated fiber.

In the context of analyzing this compound, HS-SPME has been effectively utilized in the study of volatile compounds in dandelion (Taraxacum officinale) honey. Research has shown that nitriles, particularly this compound, are dominant compounds in the headspace of this honey type. csic.esresearchgate.net

A comparative study on dandelion honey volatiles provided insights into the effectiveness of HS-SPME. In this research, two different honey samples were analyzed, and this compound was found to be a major constituent of the headspace, with relative abundances of up to 29.9%. csic.esresearchgate.net

| Sample | Method | Relative Abundance of this compound (%) |

| Dandelion Honey 1 | HS-SPME | 20.5 |

| Dandelion Honey 2 | HS-SPME | 29.9 |

This table presents the relative abundance of this compound in the headspace of two dandelion honey samples as determined by HS-SPME.

The efficiency of HS-SPME is influenced by several experimental parameters, including the type of fiber coating, extraction time and temperature, and sample matrix modifications. For the analysis of volatile nitriles, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often employed due to its broad applicability for volatile compounds. nih.gov Optimization of extraction conditions, such as heating the sample to facilitate the release of volatiles into the headspace, is critical for achieving high sensitivity.

Solvent Extraction (Ultrasonic Solvent Extraction, Solid Phase Extraction, Dehydration Homogeneous Liquid-Liquid Extraction)

Solvent-based extraction methods provide an alternative approach for the isolation of this compound from complex matrices. These techniques are particularly useful for the extraction of semi-volatile compounds or when a comprehensive profile of both volatile and non-volatile components is desired.

Ultrasonic Solvent Extraction (USE) utilizes ultrasonic waves to enhance the extraction efficiency by disrupting the sample matrix and facilitating solvent penetration. In the analysis of dandelion honey volatiles, USE with dichloromethane as the solvent was employed. csic.esresearchgate.net The results indicated the presence of this compound in the extracts, although in lower abundance compared to the headspace analysis. csic.esresearchgate.net

Solid Phase Extraction (SPE) is a technique that separates components of a mixture based on their physical and chemical properties. It is often used for sample clean-up and concentration. When applied to dandelion honey, SPE also successfully extracted this compound. csic.esresearchgate.net The findings from a comparative study are presented in the table below, showing the relative abundance of this compound in extracts obtained by USE and SPE.

| Sample | Method | Solvent | Relative Abundance of this compound (%) |

| Dandelion Honey 1 | USE | Dichloromethane | 2.1 |

| Dandelion Honey 2 | USE | Dichloromethane | 0.8 |

| Dandelion Honey 1 | SPE | - | 1.0 |

This table illustrates the relative abundance of this compound in dandelion honey extracts obtained through Ultrasonic Solvent Extraction (USE) and Solid Phase Extraction (SPE).

Dehydration Homogeneous Liquid-Liquid Extraction (DHLLE) is a newer sample preparation technique that involves the use of a water-miscible organic solvent and a dehydrating agent to achieve extraction. dss.go.thnih.gov The methodology typically involves dissolving the honey sample in a mixture of water and isopropanol, followed by the addition of a dehydrating salt like anhydrous magnesium sulfate. dss.go.thnih.gov This causes a phase separation, allowing for the extraction of analytes into the organic layer. While one study utilizing DHLLE for a range of honey types did not detect this compound, it acknowledged that the compound had been previously identified in dandelion honey using other methods. dss.go.th This suggests that the choice of extraction technique can significantly influence the resulting volatile profile.

Natural Occurrence, Biosynthesis, and Biological Implications of 3 Methylpentanenitrile

Identification in Biogenic Emissions and Natural Products

3-Methylpentanenitrile, a volatile organic compound, has been identified in diverse natural and anthropogenic-related biogenic sources. Its presence is noted in complex chemical matrices ranging from food products to combustion emissions, highlighting its formation through various chemical and biological processes.

The aroma and flavor of honey are determined by a complex mixture of volatile organic compounds (VOCs) derived from nectar, bee metabolism, and storage conditions. apitherapy.com These volatile profiles serve as chemical fingerprints that can help determine the honey's botanical and geographical origin. apitherapy.com Among the hundreds of compounds identified in honey, nitrogen-containing compounds such as nitriles represent a significant class. nih.gov

Table 1: Identification of this compound in Honey Volatiles

| Honey Analysis | Analytical Method | Key Findings | Reference |

|---|

Biomass burning is a significant global source of various atmospheric trace gases and particulate matter. noaa.govmdpi.com The chemical composition of these emissions is highly dependent on the type of fuel being burned and the combustion conditions. noaa.gov Nitrogen-containing compounds are a notable class of molecules released during biomass burning, originating from the pyrolysis of nitrogenous precursors within the fuel, such as proteins. noaa.govnih.gov

Scientific analysis of emissions from the combustion of different solid fuels has specifically identified methylpentanenitrile in the organic vapors released from burning cow dung. researchgate.netcopernicus.org In these emissions, a significant contribution of nitrogen-containing species was observed, including a series of nitrogen-containing homologues and specific nitriles like acetonitrile, acrylonitrile (B1666552), propanenitrile, and methylpentanenitrile. researchgate.netcopernicus.org The identification of these compounds helps in creating detailed emission profiles to better understand the atmospheric impact of burning such biofuels. researchgate.netcopernicus.org

Table 2: Detection of Methylpentanenitrile in Biomass Combustion

| Biomass Fuel | Emission Type | Finding | Associated Compounds | Reference |

|---|

Postulated Biosynthetic Pathways and Precursors

The formation of simple nitriles in biological systems is often linked to the enzymatic breakdown of larger precursor molecules. In plants, a primary pathway for nitrile generation involves the hydrolysis of glucosinolates.

Glucosinolates are a class of secondary metabolites found predominantly in plants of the order Brassicales. nih.gov When plant tissue is damaged, the enzyme myrosinase comes into contact with glucosinolates, catalyzing the cleavage of the glucose group to form an unstable intermediate known as an aglycone. nih.govfrontiersin.org

The fate of this aglycone is determined by the specific structure of the glucosinolate side chain and the presence of various specifier proteins. nih.gov In the absence of these proteins, the aglycone typically rearranges to form an isothiocyanate. nih.gov However, in the presence of Nitrile-Specifier Proteins (NSPs), the aglycone is directed to form a simple nitrile, releasing a sulfur atom in the process. nih.govfrontiersin.org This pathway is a major source of naturally occurring nitriles in the plant kingdom. nih.govnih.gov

Given the C6 branched-chain structure of this compound, its biosynthesis via this pathway would necessitate a corresponding glucosinolate precursor with a 3-methylpentyl side chain. While the direct precursor for this compound has not been explicitly identified in the reviewed literature, the general mechanism provides a well-established and plausible biosynthetic route. The process involves the enzymatic action of myrosinase followed by the influence of an NSP to yield the final nitrile product.

Table 3: Postulated Biosynthesis of this compound

| Precursor Class | Key Enzyme | Modulating Factor | Postulated Product |

|---|

Interactions in Biological Systems and Potential Physiological Roles

The functional role of many naturally occurring nitriles in biological systems remains an area of active investigation. Their interactions with cellular components, particularly enzymes, are key to understanding their physiological effects.

Detailed research specifically documenting the role of this compound in enzyme-substrate interactions is not extensively available in the current scientific literature. The biological activities of many glucosinolate-derived nitriles are not as well-understood as their isothiocyanate counterparts. nih.govnih.gov While some nitriles have been shown to be involved in plant defense responses, the specific mechanisms and molecular targets, such as enzymes, are often not fully elucidated. nih.gov Therefore, the capacity of this compound to act as a substrate, inhibitor, or modulator for specific enzymes has yet to be characterized.

Computational and Theoretical Studies of 3 Methylpentanenitrile

Quantum Chemical Calculations for Molecular and Electronic Properties

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental characteristics of 3-Methylpentanenitrile at the atomic level.

Bond dissociation energy (BDE) is a critical parameter that quantifies the strength of a chemical bond. It represents the enthalpy change when a bond is broken homolytically in the gas phase. For this compound, the BDEs of its various C-H and C-C bonds can be computationally estimated to predict its thermal stability and reactivity, particularly in radical reactions.

While specific BDE values for this compound are not extensively reported in the literature, theoretical calculations can be performed. The general procedure for calculating BDE involves:

Optimizing the geometry of the intact this compound molecule.

Optimizing the geometries of the possible radical fragments that result from the cleavage of a specific bond.

Calculating the electronic energies of the optimized parent molecule and the resulting radical fragments.

The BDE is then determined from the difference in these energies, often with corrections for zero-point vibrational energy.

DFT methods, such as B3LYP, are commonly employed for these calculations due to their balance of accuracy and computational cost. For aliphatic nitriles, the C-CN bond and the C-H bonds adjacent to the nitrile group are of particular interest as they significantly influence the molecule's reactivity.

Table 1: Representative Homolytic Bond Dissociation Energies (BDEs) of Simple Alkanes and Nitriles (for illustrative purposes)

| Bond | Molecule | BDE (kcal/mol) |

| CH₃-H | Methane | 104 |

| CH₃CH₂-H | Ethane | 98 |

| (CH₃)₂CH-H | Propane | 95 |

| (CH₃)₃C-H | Isobutane | 93 |

| CH₃-CN | Acetonitrile | 124 |

Note: This table provides general BDE values for representative molecules to illustrate trends. Specific calculated values for this compound are not available in the cited literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair of the nitrile group and the C-C and C-H sigma bonds.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital relates to the molecule's capacity to act as an electrophile or electron acceptor. In this compound, the LUMO is expected to be a π* antibonding orbital associated with the C≡N triple bond.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. While precise HOMO and LUMO energy values for this compound require specific quantum chemical calculations, general principles of FMO theory can be applied to understand its reactivity. For instance, the nitrile group's nitrogen atom is a likely site for protonation or interaction with electrophiles due to the localization of the HOMO. Conversely, the carbon atom of the nitrile group is susceptible to nucleophilic attack, a reaction pathway influenced by the LUMO's characteristics.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Orbital | Primary Character | Implied Reactivity |

| HOMO | Nitrogen lone pair, σ-bonds | Nucleophilic center at the nitrogen atom |

| LUMO | π* (C≡N) | Electrophilic center at the carbon atom of the nitrile group |

Note: This table is based on general principles of Frontier Molecular Orbital theory as applied to aliphatic nitriles. Specific computational results for this compound are not available in the cited literature.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational landscape of this compound. Due to the presence of several single bonds in its alkyl chain, the molecule can adopt various conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR are computational modeling techniques that aim to establish mathematical relationships between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activities (QSAR). These models are valuable for predicting the properties of new or untested compounds.

For this compound, QSPR models could be developed to predict properties such as boiling point, vapor pressure, and solubility based on a set of molecular descriptors. These descriptors are numerical representations of the molecule's structure and can include constitutional, topological, geometrical, and electronic parameters.

QSAR models are particularly relevant in toxicology and drug discovery. Studies on the toxicity of aliphatic nitriles have indicated that their biological effects can be related to their chemical structure. nih.govnih.gov While specific QSAR models for this compound are not available, general findings for aliphatic nitriles suggest that properties like lipophilicity (logP) and electronic parameters play a role in their toxicity. nih.gov The development of a QSAR model for a series of related nitriles, including this compound, would involve:

Compiling a dataset of compounds with known activity or property values.

Calculating a variety of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

Validating the model to ensure its robustness and predictive power.

Table 3: Common Molecular Descriptors Used in QSPR/QSAR Studies of Aliphatic Nitriles

| Descriptor Type | Example Descriptors | Relevance |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular properties |

| Topological | Connectivity Indices, Shape Indices | Molecular branching and size |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric effects and interactions |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Polarity and reactivity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and bioavailability |

Note: This table lists descriptor types that are generally applicable to QSPR/QSAR modeling of organic compounds like this compound.

Environmental Behavior and Degradation Studies of Nitrile Containing Compounds with Relevance to 3 Methylpentanenitrile

Formation and Analysis of Degradation Products and Metabolites

The degradation of 3-Methylpentanenitrile, whether through abiotic hydrolysis or microbial action, is expected to yield specific products. The primary products of complete hydrolysis are 3-methylpentanoic acid and ammonia (B1221849). The intermediate, 3-methylpentanamide, may also be present, particularly if the degradation is incomplete.

Microbial degradation can proceed via two main enzymatic pathways:

Nitrilase Pathway: A single-step conversion of the nitrile directly to the corresponding carboxylic acid and ammonia.

Nitrile Hydratase/Amidase Pathway: A two-step process where a nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid and ammonia.

Identifying and quantifying these degradation products and metabolites in environmental samples is essential for understanding the fate of the parent compound. A variety of analytical techniques are employed for this purpose, with chromatographic methods coupled to mass spectrometry being the most powerful.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for the analysis of volatile and semi-volatile organic compounds. To analyze the expected degradation products of this compound, a sample from an environmental matrix (e.g., water or a soil extract) would be prepared. The carboxylic acid (3-methylpentanoic acid) and amide (3-methylpentanamide) may require a derivatization step to increase their volatility and improve their chromatographic behavior. GC-MS provides both retention time and mass spectral data, which allows for confident identification and quantification of the target compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is particularly well-suited for analyzing more polar and less volatile compounds, which are common in metabolic studies. It often does not require derivatization. Methods using LC coupled with tandem mass spectrometry (LC-MS/MS) offer high sensitivity and selectivity for detecting metabolites in complex matrices like soil or wastewater mdpi.comresearchgate.netresearchgate.netrsc.org.

Table 3: Potential Degradation Products of this compound and Relevant Analytical Methods

| Product/Metabolite | Chemical Formula | Formation Pathway | Primary Analytical Technique(s) |

|---|---|---|---|

| bubble_chart 3-Methylpentanamide | C₆H₁₃NO | Hydrolysis (Intermediate), Nitrile Hydratase | GC-MS, LC-MS/MS |

| eco 3-Methylpentanoic Acid | C₆H₁₂O₂ | Hydrolysis (Final), Nitrilase, Amidase | GC-MS (with derivatization), LC-MS/MS |

| grain Ammonia/Ammonium (B1175870) | NH₃ / NH₄⁺ | Hydrolysis, Nitrilase, Amidase | Ion Chromatography, Colorimetric Methods, Ion-Selective Electrodes |

Environmental Monitoring and Impact Assessment Methodologies

Monitoring for nitrile compounds in the environment, particularly in industrial effluents, is critical for regulatory compliance and environmental protection. A comprehensive monitoring program involves systematic sampling, robust analysis, and an assessment of potential ecological impacts.

Monitoring Methodologies:

Sampling: Protocols for sampling industrial wastewater are designed to obtain representative samples. This can involve collecting grab samples for a snapshot of effluent quality or using automated composite samplers to get a time-averaged concentration over a specific period waterandwastewater.comemb.gov.phontario.ca. For volatile compounds like this compound, care must be taken to minimize losses during sample collection and transport. Samples may need to be neutralized to a pH of 7 and kept cool or frozen to prevent hydrolytic degradation before analysis epa.gov.

Analysis: Regulatory monitoring often relies on established analytical methods. Gas chromatography (GC) with a nitrogen-phosphorus detector (NPD) or a flame ionization detector (FID) can be used for screening and quantification of nitriles. For definitive identification and confirmation, GC-MS is the preferred method nih.gov. For water samples, potentiometric methods using ion-selective electrodes (ISEs) have also been developed for the determination of nitrile compounds epa.gov.

Impact Assessment Methodologies:

Environmental Risk Assessment (ERA): An ERA for a compound like this compound would follow a structured framework. This involves:

Hazard Identification: Determining the potential adverse effects the compound can have on organisms and ecosystems. This includes reviewing toxicity data for the nitrile and its degradation products. The toxicity of aliphatic nitriles is often linked to the metabolic release of cyanide, but can also be due to the parent molecule itself dntb.gov.ua.

Exposure Assessment: Quantifying the concentration of the compound in relevant environmental compartments (water, soil, air) through monitoring or modeling.

Dose-Response Assessment: Establishing the relationship between the exposure concentration and the magnitude of the adverse effect.

Risk Characterization: Integrating the exposure and dose-response data to estimate the probability and magnitude of adverse effects occurring in the environment.

Future Research Perspectives and Emerging Directions for 3 Methylpentanenitrile

Exploration of Green Chemistry Routes for Synthesis

The synthesis of nitriles has traditionally relied on methods that often involve toxic reagents, such as cyanide salts, and harsh reaction conditions. The principles of green chemistry, however, are driving a shift towards more sustainable and environmentally benign synthetic strategies. For 3-Methylpentanenitrile, future research is poised to explore several promising green synthetic routes.

One of the most promising avenues is the use of biocatalysis. nih.govmdpi.com Enzymes, such as aldoxime dehydratases, offer a cyanide-free pathway for the synthesis of nitriles. nih.govmdpi.com This enzymatic process involves the dehydration of aldoximes, which can be readily prepared from the corresponding aldehydes. nih.govmdpi.com In the case of this compound, the synthesis would commence with 3-methylpentanal (B96236), which is then converted to its aldoxime, followed by enzymatic dehydration to yield the final product. This biocatalytic approach typically proceeds under mild conditions in aqueous media, significantly reducing the environmental footprint of the synthesis. nih.govmdpi.com

Furthermore, research into novel heterogeneous catalysts for the ammoxidation of alkanes presents another green route. This process would involve the direct conversion of 3-methylpentane, a readily available hydrocarbon, to this compound using ammonia (B1221849) and an oxidant over a solid catalyst. The development of highly selective and reusable catalysts for this transformation would represent a significant advancement in the sustainable production of aliphatic nitriles.

| Green Synthesis Approach | Precursor Molecule | Key Advantages |

| Biocatalysis (Aldoxime Dehydratase) | 3-Methylpentanal | Cyanide-free, mild reaction conditions, aqueous media, high selectivity. nih.govmdpi.com |

| Catalytic Ammoxidation | 3-Methylpentane | Direct conversion of alkanes, potential for high atom economy, reusable catalysts. |

| Dehydration of Amides | 3-Methylpentanamide | Can be performed with green catalysts, avoids harsh dehydrating agents. slideshare.netbyjus.com |

Discovery of Novel Bioactive Compounds and Pharmacological Applications

The nitrile functional group is a well-established pharmacophore found in a diverse array of pharmaceutical drugs. rsc.org With over 60 nitrile-containing small molecule drugs on the market, the cyano group is recognized for its ability to participate in crucial binding interactions with biological targets and for its favorable metabolic properties. rsc.org This precedent suggests that derivatives of this compound could be valuable scaffolds for the discovery of new bioactive compounds.

Future research in this area will likely focus on the synthesis and biological evaluation of a library of compounds derived from this compound. The nitrile group can be chemically transformed into other functional groups, such as amines, amides, and carboxylic acids, which are all important in medicinal chemistry. nih.govscienceinfo.com Moreover, the branched alkyl structure of this compound provides a lipophilic character that can be advantageous for crossing biological membranes.

The exploration of this compound derivatives as covalent inhibitors is another exciting prospect. The electrophilic nature of the nitrile carbon makes it susceptible to nucleophilic attack from amino acid residues in enzyme active sites, leading to the formation of a covalent bond. rsc.org This strategy has been successfully employed in the design of potent and selective enzyme inhibitors. rsc.org The reactivity of the nitrile group can be fine-tuned by introducing neighboring functional groups, offering a versatile platform for designing targeted covalent inhibitors.

| Potential Pharmacological Role | Rationale |

| Scaffold for Drug Discovery | The nitrile group is a known pharmacophore; the alkyl structure provides lipophilicity. rsc.org |

| Precursor for Bioactive Amines and Amides | The nitrile group can be readily converted to other key functional groups. nih.govscienceinfo.com |

| Covalent Enzyme Inhibitors | The electrophilic nitrile carbon can react with nucleophilic residues in enzyme active sites. rsc.org |

Integration into Advanced Functional Materials and Nanotechnology

The unique properties of the nitrile group, including its polarity and reactivity, make it a valuable component in the design of advanced functional materials. researchgate.net Future research is expected to explore the integration of this compound and its derivatives into various material platforms, from polymers to nanomaterials.

In the realm of polymer science, nitrile-functionalized polymers have shown significant promise for a range of applications. nih.govacs.orgfigshare.com For instance, the incorporation of nitrile groups into polymers can enhance their thermal stability and chemical resistance, as seen in nitrile rubber. slideshare.netwikipedia.org this compound could serve as a monomer or a modifying agent for the synthesis of novel polymers with tailored properties. Nitrile-functionalized poly(2-oxazoline)s, for example, have been investigated for biomedical applications, including drug delivery. nih.govacs.orgfigshare.com The nitrile groups in these polymers can be further modified to attach targeting ligands or therapeutic agents. nih.govacs.orgfigshare.com

In nanotechnology, the precise orientation and electronic properties of the nitrile group can be exploited. Self-assembled monolayers containing nitrile groups on metal surfaces could find applications in molecular electronics and sensing. The dipole moment of the nitrile group can influence the surface potential and the adsorption of other molecules. Furthermore, the vibrational frequency of the C≡N bond is sensitive to its local environment, making it a useful spectroscopic probe in nanomaterials.

| Application Area | Potential Role of this compound |

| Functional Polymers | Monomer or modifying agent to enhance thermal and chemical properties. slideshare.netwikipedia.org |

| Biomedical Polymers | Building block for nitrile-functionalized polymers for drug delivery and bioconjugation. nih.govacs.orgfigshare.com |

| Molecular Electronics | Component of self-assembled monolayers on conductive surfaces. |

| Nanosensors | The nitrile group can act as a spectroscopic probe for detecting analytes. |

Interdisciplinary Approaches in Chemical Biology and Environmental Science

The versatility of the nitrile functional group extends to interdisciplinary research at the interface of chemistry, biology, and environmental science. Future investigations into this compound are likely to embrace these collaborative approaches.

In chemical biology, the nitrile group is increasingly being used as a vibrational probe to study the structure and dynamics of proteins. nih.gov The C≡N stretching frequency is located in a region of the infrared spectrum that is relatively free from interference from other biological molecules, making it an excellent reporter of the local electric field and hydrogen-bonding environment. nih.gov Site-specific incorporation of a nitrile-containing non-natural amino acid, or the chemical modification of a cysteine residue with a nitrile-containing reagent, allows researchers to probe specific sites within a protein. While not directly a protein building block, the study of small nitrile molecules like this compound in biological environments can provide fundamental insights into their interactions with proteins and other biomolecules.